(4-Chloro-2,6-difluorophenyl)methanamine
Overview
Description
“(4-Chloro-2,6-difluorophenyl)methanamine” is a chemical compound with the molecular formula C7H6ClF2N and a molecular weight of 177.58 g/mol . It is also referred to as CDPM.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with chlorine and fluorine atoms at the 4th and 2nd, 6th positions respectively, and a methanamine group .Scientific Research Applications
Efficient Transfer Hydrogenation Reactions
(4-Phenylquinazolin-2-yl)methanamine, a related compound to (4-Chloro-2,6-difluorophenyl)methanamine, has been synthesized and used in the formation of N-heterocyclic ruthenium(II) complexes. These complexes showed excellent performance in transfer hydrogenation of acetophenone derivatives, achieving high conversions and turnover frequency values (Karabuğa et al., 2015).
Novel Coumarin Derivative Synthesis
Research on the reaction of 4-chloro-3-nitrocoumarin and (4-methoxyphenyl)methanamine led to the synthesis of a novel coumarin derivative with good yield. This work also involved detailed spectral analysis of the new derivative (Dekić et al., 2020).
Synthesis of Mono- and Dibromo Derivatives
The synthesis of 4-chloro-1-indanone from 2-chlorobenzaldehyde was studied, leading to the production of mono- and dibromo derivatives under various conditions. This process also yielded (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine in quantitative yield (Jasouri et al., 2010).
Mechanistic Study of 1,4-Benzodiazepine-2,5-diones Synthesis
An in-depth mechanistic study using computational methods analyzed the reaction between diphenylamine and diethyl 2-phenylmalonate. The study showed that these compounds can convert into various products, with methanamine playing a critical role in the reaction mechanisms (Zhou & Li, 2019).
Selective Inactivation of MAO-B
Benzyl-dimethyl-silyl-methanamine and its derivatives, including a chloro derivative, have been identified as potent time-dependent inhibitors of rat brain MAO-B, showing potential as anti-Parkinsonian agents (Danzin et al., 1989).
Improved Synthesis Processes
Innovative synthesis processes for various methanamine derivatives have been developed, demonstrating cleaner, simpler, and more efficient alternatives compared to traditional methods. These processes are significant in the synthesis of pharmaceutical compounds, such as sertraline (Taber et al., 2004).
Synthesis of Novel Compounds
Research into the synthesis of novel compounds involving methanamine derivatives has been conducted, leading to the creation of various new chemical structures with potential applications in different fields, including pharmaceuticals and materials science (Bommeraa et al., 2019).
Catalysis and Molecular Interactions
Studies have explored the use of methanamine derivatives in catalysis and molecular interactions, contributing to the understanding of chemical dynamics and mechanisms. This research is crucial for developing new catalysts and understanding complex chemical processes (Romanato et al., 2010).
Safety and Hazards
“(4-Chloro-2,6-difluorophenyl)methanamine” is considered hazardous. It has the signal word “Danger” and is classified under GHS05 and GHS07 . The hazard statements include H302, H312, H314, H332, and H335 . Precautionary measures include avoiding ingestion and inhalation, not getting it on skin or in eyes, and ensuring adequate ventilation .
properties
IUPAC Name |
(4-chloro-2,6-difluorophenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H,3,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBILGZZEXORCAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CN)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001278787 | |
Record name | 4-Chloro-2,6-difluorobenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001278787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
518357-43-2 | |
Record name | 4-Chloro-2,6-difluorobenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=518357-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2,6-difluorobenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001278787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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